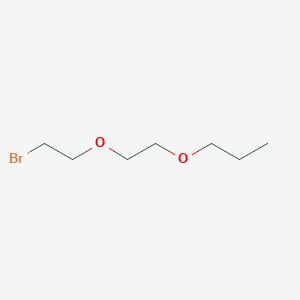

propyl-PEG2-bromide

Description

Conceptual Framework of Polymeric Linkers in Chemical Systems

The development of self-immolative linkers represents a significant advancement in this field, enabling the controlled release of a molecule in response to a specific trigger. rsc.org Polymeric delivery systems often utilize these sophisticated linkers to ensure that a therapeutic agent is released at the desired site of action. rsc.org The overarching goal in designing these systems is to create stable yet cleavable bonds that can be broken under specific physiological conditions. rsc.org

Significance of Poly(ethylene glycol) (PEG) Spacers in Advanced Chemical Biology and Materials Science

Poly(ethylene glycol) (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its unique set of properties has made it a cornerstone in the design of advanced chemical and biological systems. chempep.comthermofisher.com The use of PEG as a spacer in linkers, a process often referred to as PEGylation, imparts several beneficial characteristics to the resulting molecules. chempep.comsci-hub.senih.gov

Reduction of Non-Specific Interactions in Biological Systems

In biological systems, non-specific binding of molecules to surfaces or other biomolecules can lead to undesirable effects and reduced efficacy. mdpi.comnih.gov PEG chains create a hydration shell around the conjugated molecule, which acts as a physical barrier, preventing direct contact with other surfaces and biomolecules. mdpi.com This "stealth" effect minimizes non-specific adsorption and recognition by the immune system. chempep.comnih.gov Studies have shown that modifying surfaces with PEG can dramatically reduce non-specific protein binding, leading to improved signal-to-noise ratios in biosensors and immunoassays. mdpi.comnih.govresearchgate.net This reduction in non-specific interactions is attributed to both steric repulsion and the formation of a structured water layer. mdpi.com

Flexibility and Spacing in Conjugate Design

The inherent flexibility of the C-O bonds in the PEG backbone provides conformational freedom, allowing the linked molecules to orient themselves optimally for interaction with their targets. chempep.com The length of the PEG spacer can be precisely controlled by varying the number of ethylene glycol units, enabling the fine-tuning of the distance between the conjugated molecules. chempep.com This control over spacing is critical in applications such as the design of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where the distance between the targeting moiety and the payload can significantly impact activity. rsc.orgmedchemexpress.comglpbio.commedchemexpress.com Molecular dynamics simulations have been used to study the effect of PEG spacers on the conformational properties of peptides, revealing that while they have little effect on small neutral peptides, they can significantly influence the conformation of charged peptides. acs.orgresearchgate.net

Role of Bromide as a Versatile Electrophilic Handle in Organic and Bioconjugation Chemistry

The bromide group in propyl-PEG2-bromide serves as a highly effective electrophilic handle. In organic chemistry, an electrophile is a reagent that is attracted to electrons. The carbon atom bonded to the bromine atom in an alkyl bromide is electrophilic due to the higher electronegativity of bromine. wikipedia.org This makes alkyl bromides excellent alkylating agents. wikipedia.org

In the context of bioconjugation, the bromide acts as a good leaving group in nucleophilic substitution reactions. axispharm.comprecisepeg.combroadpharm.com This means that it can be readily displaced by a nucleophile, such as a thiol group found in cysteine residues of proteins or an amine group. precisepeg.comaxispharm.com This reactivity allows for the specific and efficient covalent attachment of the PEG linker to biomolecules. precisepeg.com The reaction of a bromo-PEG derivative with a thiol-containing biomolecule results in the formation of a stable thioether bond. axispharm.comprecisepeg.com This versatility makes bromide-functionalized PEG linkers valuable tools for creating a wide range of bioconjugates for therapeutic and diagnostic purposes. sci-hub.seyoutube.comnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO2/c1-2-4-9-6-7-10-5-3-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWJDTGZWADKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Peg Bromide Linkers

Strategies for Direct Bromination of Polyethylene (B3416737) Glycols

The direct conversion of the terminal hydroxyl groups of polyethylene glycols into bromides is a fundamental method for producing PEG-bromide linkers. This transformation can be achieved through several established chemical reactions, with the Appel reaction being a prominent route. This method typically involves reacting the PEG starting material, such as diethylene glycol, with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). Another approach involves using bromoacetyl bromide to functionalize the PEG chain. researchgate.net More recent methodologies have explored alternative brominating agents to achieve high efficiency under mild conditions.

A notable post-modification method utilizes diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) in combination with a bromide source like tetrabutylammonium (B224687) bromide (TBAB). rsc.org This approach allows for the quantitative transformation of hydroxyl groups to bromide groups at room temperature. rsc.org

The efficiency and yield of direct bromination depend significantly on the optimization of reaction parameters. Key variables include the choice of reagents, solvent, temperature, and reaction time. For the Appel reaction, dichloromethane (B109758) is a common solvent, and the reaction proceeds readily at room temperature.

For the XtalFluor-E method, detailed studies have identified optimal conditions for the quantitative conversion of hydroxyl-containing polymers to their brominated forms. rsc.org The process involves a specific ratio of the polymer's hydroxyl groups to the brominating agents and an additive, such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), which acts as a base. rsc.org The reaction is typically performed in dichloromethane over 24 hours to ensure completion. rsc.org

Interactive Table 1: Optimized Conditions for Direct Bromination of PEGs

| Method | Reagents | Additive | Solvent | Temperature | Reaction Time | Key Outcome | Reference |

|---|---|---|---|---|---|---|---|

| Appel Reaction | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | - | Dichloromethane (CH₂Cl₂) | Room Temp. | ~15 min | Efficient conversion of -OH to -Br | |

| Bromoacetyl Bromide | 2-bromo acetyl bromide | Triethylamine | Dichloromethane (CH₂Cl₂) | 0°C to Room Temp. | 24 h | Formation of Br-PEG-Br | researchgate.net |

| XtalFluor-E | Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), Tetrabutylammonium bromide (TBAB) | 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) | Dichloromethane (CH₂Cl₂) | Room Temp. | 24 h | Quantitative transformation of -OH to -Br | rsc.org |

Control over the PEG chain length is inherently achieved by selecting a PEG starting material of a defined molecular weight. For instance, the synthesis of a PEG2 linker like propyl-PEG2-bromide begins with diethylene glycol (n=2). The length of the PEG chain can influence the physical properties and in vivo behavior of the final conjugate, with longer chains generally increasing water solubility and circulation time. nih.govrsc.orgnih.gov

Achieving end-group specificity—that is, producing either a mono-brominated or di-brominated PEG—is controlled by the stoichiometry of the reactants. By carefully controlling the molar ratio of the brominating agent to a symmetrical PEG diol, it is possible to favor the formation of mono-functionalized products. rsc.org For example, asymmetric activation of a symmetrical PEG by using a limited amount of reagent can yield a mono-activated intermediate, which can then be converted to a mono-bromo PEG, a key step for creating heterobifunctional linkers. mdpi.com

Synthesis of Heterobifunctional PEG Linkers via Bromide Precursors

Heterobifunctional PEGs, which possess different reactive groups at each terminus, are invaluable tools in bioconjugation, allowing for the specific linkage of two different molecules. jenkemusa.com PEG-bromide derivatives are excellent precursors for these linkers, as the bromide can be selectively replaced by a wide range of nucleophiles to introduce a second, distinct functional group.

Bromo-PEG-amine linkers are heterobifunctional molecules containing a reactive bromide at one end and a nucleophilic amine at the other. The amine group can readily react with entities like carboxylic acids or activated NHS esters to form stable amide bonds. The synthesis of these derivatives can be achieved by reacting a di-bromo PEG with a controlled amount of an amine source, such as ammonia (B1221849), or by starting with a mono-protected PEG derivative. mdpi.com For example, a mesylate-terminated PEG (a functional equivalent to a bromide-terminated PEG) can undergo nucleophilic substitution with ammonia to yield an amine-terminated PEG. mdpi.com The resulting Bromo-PEG-amine is a versatile building block for more complex structures, such as Proteolysis-targeting chimeras (PROTACs). medchemexpress.com

The synthesis of PEG linkers containing both a bromide and a carboxylic acid group creates a molecule with two distinct orthogonal reactivities. The Bromo-PEG-acid linker allows the bromide to be displaced by nucleophiles, while the carboxylic acid can form amide bonds with primary amines using carbodiimide (B86325) chemistry (e.g., EDC). broadpharm.com These linkers can be prepared by modifying a PEG derivative that has a hydroxyl group and a protected carboxyl group. The hydroxyl is first converted to a bromide, followed by deprotection of the carboxyl group. The hydrophilic PEG spacer in these linkers enhances solubility in aqueous solutions. broadpharm.com Several methods exist for converting a terminal PEG alcohol to a carboxylic acid, including oxidation under mild conditions to avoid cleaving the ether bonds within the PEG backbone. google.com

To allow for sequential and controlled conjugation reactions, it is often necessary to use a protected functional group. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. The synthesis of N-Boc-PEGn-bromide linkers, such as Br-PEG2-NH-Boc, provides a stable intermediate for multi-step synthetic strategies. biochempeg.com These compounds can be synthesized by reacting a bromo-PEG derivative with a Boc-protected amine. For example, bis(2-chloroethyl)amine (B1207034) can be reacted with Boc anhydride (B1165640) before a cyclization step. google.com The Boc group is stable under many reaction conditions but can be removed efficiently under acidic conditions to reveal the primary amine for subsequent reactions. researchgate.netresearchgate.net This strategy is crucial in the synthesis of complex molecules where one functional group must remain inert while another part of the molecule is being modified.

Incorporation of Protected Functional Groups (e.g., N-Boc-PEGn-bromide)

Synthesis of Homobifunctional PEG-Dibromide Linkers (e.g., Bromo-PEG2-bromide)

Homobifunctional linkers possess the same reactive group at both ends of the polymer chain. jenkemusa.com Bromo-PEG2-bromide is a classic example, featuring a bromide at each terminus of a two-unit ethylene (B1197577) glycol chain. These linkers are valuable as cross-linking agents, capable of connecting two molecules or moieties. jenkemusa.comaxispharm.com The bromide is an excellent leaving group, making the linker highly susceptible to nucleophilic substitution reactions with groups like amines or thiols. cd-bioparticles.netcreative-biolabs.com

The most common and well-documented method for synthesizing Bromo-PEG2-bromide is the Appel reaction. This reaction efficiently converts the terminal hydroxyl groups of the starting material, diethylene glycol, into bromide functionalities. The process involves using a combination of carbon tetrabromide (CBr₄) as the bromine source and triphenylphosphine (PPh₃) as a key reagent.

Table 2: Typical Reagents and Conditions for Synthesis of Bromo-PEG2-bromide via Appel Reaction

| Reagent/Parameter | Role in Reaction | Typical Condition |

|---|---|---|

| Diethylene glycol | Starting Material | - |

| Carbon Tetrabromide (CBr₄) | Brominating Agent | 2.2–2.5 equivalents per hydroxyl group |

| Triphenylphosphine (PPh₃) | Reducing Agent / Activator | 2.2–2.5 equivalents per hydroxyl group |

| Dichloromethane (CH₂Cl₂) | Solvent | Ensures homogeneity |

| Temperature | Reaction Temperature | Room temperature (~20°C) |

| Reaction Time | Duration of Reaction | ~15 minutes |

The resulting Bromo-PEG2-bromide is a hydrophilic linker due to its PEG spacer, which enhances solubility in aqueous media for bioconjugation applications. cd-bioparticles.netcreative-biolabs.com

Preparation of PEG-Bromide Analogues with Orthogonal Reactive Groups (e.g., Propargyl-PEG2-bromide)

Heterobifunctional PEG linkers contain two different reactive groups at their termini. This "orthogonal" reactivity allows for sequential conjugation reactions, where one end of the linker reacts with a target molecule while the other end remains available for a subsequent, different chemical transformation. Propargyl-PEG2-bromide is a prime example of such a linker, featuring a bromide at one end and a propargyl group (containing an alkyne) at the other. medchemexpress.combroadpharm.com

These linkers are particularly valuable in the construction of complex bioconjugates and in technologies like Proteolysis-Targeting Chimeras (PROTACs), where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.comglpbio.com The synthesis of such molecules requires a starting PEG material that is asymmetrically functionalized. For instance, a synthetic route could involve starting with a PEG molecule that has one hydroxyl group and another functional group that can be converted to a bromide. The hydroxyl group can then be reacted with propargyl bromide to introduce the alkyne functionality. mdpi.com

Introduction of Alkyne Functionality for Click Chemistry

The inclusion of a terminal alkyne group, as seen in Propargyl-PEG2-bromide, is a deliberate design choice to enable "click chemistry." medchemexpress.commedchemexpress.com Specifically, the alkyne is poised to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction with an azide-containing molecule. broadpharm.comaxispharm.comenamine.net

Key features of this click chemistry approach include:

High Efficiency : The reaction proceeds rapidly to completion under mild, often aqueous, conditions. biochempeg.com

Bioorthogonality : The alkyne and azide (B81097) groups are largely unreactive with biological functional groups, preventing side reactions in complex biological systems. biochempeg.comnih.gov

Stable Linkage : The reaction forms a highly stable triazole ring, covalently linking the two molecules. axispharm.com

This methodology provides a powerful and versatile tool for labeling, cross-linking, and conjugating biomolecules, with applications in drug delivery, cell imaging, and diagnostics. axispharm.comnih.goviris-biotech.de

Advanced Synthetic Approaches for Functionalized Polymers Utilizing Bromide Intermediates

Bromide-terminated polymers serve as versatile intermediates for the synthesis of a wide array of advanced functional polymers. Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for producing polymers with well-defined molecular weights, low polydispersity, and specific end-group functionality. rsc.orgnumberanalytics.com

In ATRP, a bromide is often used as the initiator or is present as the terminal group on the dormant polymer chain. rsc.org This terminal bromide is a reactive handle that can be transformed into other functional groups through post-polymerization modification. researchgate.net

A common strategy involves the nucleophilic substitution of the terminal bromide with sodium azide to yield an azide-terminated polymer. rsc.org This azide-functionalized polymer can then be used in click chemistry reactions or be further transformed. For example, a Staudinger reduction can convert the azide to a primary amine, opening up another avenue of reactivity. rsc.org These end-functionalized polymers are crucial building blocks for creating more complex macromolecular architectures, such as:

Block Copolymers : By using a functionalized polymer to initiate the polymerization of a second monomer. numberanalytics.com

Star Polymers : By attaching polymer chains to a multifunctional core. numberanalytics.com

Bioconjugates : By coupling the polymer to proteins, peptides, or other biological molecules. rsc.org

This ability to precisely engineer the end-groups of polymers starting from bromide intermediates is fundamental to creating advanced materials for fields ranging from medicine to electronics. numberanalytics.com

Reaction Mechanisms and Functionalization Chemistry

Nucleophilic Substitution Reactions Involving the Bromide Leaving Group

The primary mode of reactivity for propyl-PEG2-bromide involves the nucleophilic substitution of the terminal bromide. The bromide is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to attack by various nucleophiles. precisepeg.comaxispharm.com These reactions are typically bimolecular nucleophilic substitutions (SN2), where the rate of reaction is dependent on the concentration of both the PEG-bromide linker and the incoming nucleophile. libretexts.orgyoutube.com The polyethylene (B3416737) glycol chain enhances the water solubility of the molecule, allowing reactions to be performed in aqueous media, a significant advantage in biological applications. jenkemusa.combroadpharm.cominterchim.fr

The kinetics of nucleophilic substitution on propyl-PEG2-bromide follow a second-order rate law, characteristic of SN2 reactions. libretexts.org The reaction rate is thus influenced by the concentrations of both the PEG-bromide substrate and the nucleophile, the inherent reactivity of the nucleophile, and the solvent system employed.

Aqueous Media: The hydrophilic PEG spacer imparts solubility in aqueous buffers, which is crucial for bioconjugation reactions involving proteins or other biomolecules. interchim.fr However, the efficiency in purely aqueous systems can be hampered by the competing reaction with water (hydrolysis) and the potentially lower nucleophilicity of some reagents at neutral pH.

Organic Media: In organic synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used. mdpi.comnih.gov These solvents are effective at solvating the reactants and promoting the SN2 mechanism, often leading to higher yields and faster reaction times compared to aqueous environments. researchgate.net Research has shown that polyethylene glycol itself (e.g., PEG 400) can serve as an efficient, eco-friendly reaction medium for nucleophilic substitutions, accelerating reactions with reagents like sodium azide (B81097). researchgate.net

The efficiency of these reactions is generally high due to the good leaving group ability of bromide. axispharm.com

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

| Parameter | Aqueous Media | Organic Media (e.g., DMF, DMSO) |

|---|---|---|

| Typical Nucleophiles | Thiols (cysteine residues), Amines (lysine residues) | Thiols, Amines, Azides, Carboxylates |

| Advantages | Biocompatible, suitable for proteins/peptides. interchim.fr | Higher reaction rates, broader substrate scope, less hydrolysis. researchgate.net |

| Challenges | Potential for hydrolysis, pH-dependent nucleophilicity. | Requires removal of organic solvent, potential for biomolecule denaturation. |

| Typical Conditions | Buffered solutions (e.g., PBS) at controlled pH. | Room temperature or gentle heating (e.g., 70-80°C). mdpi.comnih.gov |

Propyl-PEG2-bromide readily reacts with thiol-containing molecules, such as the amino acid cysteine or other sulfhydryl-functionalized compounds, to form stable thioether bonds. precisepeg.combroadpharm.com This reaction is a cornerstone of bioconjugation. The sulfur atom of the thiol group is a potent nucleophile that efficiently attacks the electrophilic carbon atom bearing the bromide, displacing it in a classic SN2 reaction. axispharm.com This reaction is highly specific for thiols under controlled pH conditions, making it a valuable tool for site-specific modification of proteins and peptides.

The reaction of propyl-PEG2-bromide with primary and secondary amines also proceeds via nucleophilic substitution to form new carbon-nitrogen bonds. libretexts.org However, these reactions are often more complex than those with thiols. The initially formed secondary or tertiary amine product is itself a nucleophile and can react further with another molecule of propyl-PEG2-bromide. masterorganicchemistry.comchemguide.co.uk This can lead to a mixture of mono- and di-alkylated products, and in the case of primary amines, can ultimately result in the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the amine to favor the initial reaction or employing a competitive deprotonation/protonation strategy to keep the newly formed, more nucleophilic product in its protonated, non-reactive state. libretexts.orgrsc.org

Mechanisms of Amide Bond Formation with Amino-PEG-Bromide Derivatives

While propyl-PEG2-bromide does not directly participate in amide bond formation, its derivatives are central to these reactions. Specifically, heterobifunctional PEG linkers, such as Bromo-PEG-acid, which possess a bromide at one terminus and a carboxylic acid at the other, are instrumental. broadpharm.com The carboxylic acid end can engage in coupling reactions to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation. researchgate.netpulsus.com Similarly, the bromide can be converted to a primary amine, yielding an amino-PEG derivative that can react with activated carboxylic acids.

Carbodiimide (B86325) Chemistry (e.g., EDC/NHS Coupling)

Carbodiimide chemistry is a prevalent method for forming amide bonds between a carboxyl-containing molecule (like a PEG-acid) and a primary amine. pulsus.comgoogle.com The process is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and often supplemented with N-hydroxysuccinimide (NHS) to enhance efficiency and stability. thermofisher.com

The mechanism proceeds in two primary steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG-acid derivative to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous environments and susceptible to hydrolysis, which would regenerate the original carboxylic acid. thermofisher.com

Amine Reaction and Amide Bond Formation: In a one-step reaction, the O-acylisourea intermediate can react directly with a primary amine to form a stable amide bond, releasing a soluble urea (B33335) byproduct. thermofisher.com To improve yields and control over the reaction, a two-step approach involving NHS is common. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. broadpharm.comresearchgate.net This semi-stable intermediate is less prone to hydrolysis and can be isolated before its reaction with the amine-containing molecule at a slightly basic pH (typically 7.2-8.0) to form the final amide linkage. broadpharm.comwindows.net

The activation step with EDC is most efficient in acidic conditions (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the amine is optimal at a pH of 7-8. broadpharm.comwindows.net

Interactive Table: Key Components in EDC/NHS Coupling of PEG-Acids

| Component | Role in Reaction | Typical Solvent(s) | Optimal pH |

| PEG-Carboxylic Acid | Substrate containing the carboxyl group to be activated. broadpharm.com | DCM, DMF, DMSO, Aqueous Buffers broadpharm.combroadpharm.com | N/A |

| EDC (Carbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate. google.comthermofisher.com | DCM, DMF, Aqueous Buffers google.combroadpharm.com | 4.5 - 6.0 |

| NHS | Reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester, increasing coupling efficiency. researchgate.netgoogle.com | DMF, DMSO, Aqueous Buffers broadpharm.combroadpharm.com | 4.5 - 7.2 |

| Primary Amine | Nucleophile that attacks the activated carboxyl (either the O-acylisourea or NHS ester) to form the amide bond. | Aqueous Buffers, DMF axispharm.com | 7.0 - 8.0 |

Reactions with Activated Esters and Carbonyls

An alternative strategy for amide bond formation involves the reaction of an amine-terminated PEG linker with a molecule that already contains an activated ester, such as an NHS ester. axispharm.comjenkemusa.com In this scenario, a derivative like amino-PEG2-bromide would be synthesized and used as the nucleophile.

The mechanism is a direct nucleophilic acyl substitution. The primary amine of the PEG linker attacks the electrophilic carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which then collapses, expelling the stable leaving group (e.g., N-hydroxysuccinimide) and forming the desired amide bond. jenkemusa.com This reaction is highly efficient and typically proceeds readily at room temperature in buffers with a pH between 7 and 9. axispharm.com

Beyond activated esters, PEG-amine derivatives can also react with other carbonyl compounds. For instance, reaction with an aldehyde or ketone under reductive amination conditions (using a reducing agent like sodium cyanoborohydride) can form a stable secondary or tertiary amine linkage, respectively.

Polymerization Initiated or Propagated by Bromide Functionality

The carbon-bromine bond in propyl-PEG2-bromide is a key feature that allows it to act as an initiator for several types of controlled radical polymerization (CRP). These methods enable the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures, such as block copolymers. uni-plovdiv.bg

Atom Transfer Radical Polymerization (ATRP) Mechanisms

Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that relies on a reversible equilibrium between active, propagating radical species and dormant species. uni-plovdiv.bg Alkyl halides, such as propyl-PEG2-bromide, are excellent initiators for ATRP. researchgate.net

The fundamental ATRP mechanism involves the following steps:

Initiation/Activation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed with a ligand like PMDETA) reacts with the initiator (propyl-PEG2-bromide). The bromine atom is transferred from the initiator to the metal complex, oxidizing the metal (e.g., to Cu(II)Br₂) and generating a carbon-centered radical on the PEG initiator. niscpr.res.in

Propagation: The generated radical adds to a monomer (e.g., methyl methacrylate), initiating the growth of the polymer chain. researchgate.net

Deactivation: The higher-oxidation-state metal complex (Cu(II)Br₂) can transfer the halogen atom back to the propagating radical chain end. This deactivates the radical, reforming a dormant species with a terminal C-Br bond and reducing the metal catalyst back to its lower oxidation state. uni-plovdiv.bg

This rapid, reversible activation-deactivation process ensures that the concentration of active radicals at any given time is very low, minimizing termination reactions. researchgate.net This "living" characteristic allows for the synthesis of well-defined polymers and facilitates the creation of block copolymers by introducing a second monomer after the first has been consumed. uni-plovdiv.bgresearchgate.net The use of a PEG-based initiator like propyl-PEG2-bromide directly incorporates a hydrophilic PEG block into the final polymer structure.

Interactive Table: Example System for ATRP Initiated by a PEG-Bromide Derivative

| Component | Example | Function |

| Initiator | Propyl-PEG2-Bromide or similar PEG-Br | Source of initial radical; becomes the α-end of the polymer chain. researchgate.net |

| Monomer | Methyl Methacrylate (B99206) (MMA) | Building block of the polymer chain. niscpr.res.inniscpr.res.in |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant species by abstracting the halogen atom. niscpr.res.in |

| Ligand | PMDETA | Solubilizes the metal salt and tunes the catalyst's reactivity. niscpr.res.inniscpr.res.in |

| Solvent | N,N-Dimethylformamide (DMF) | Dissolves all components of the reaction. niscpr.res.in |

| Product | PEG-b-PMMA | A block copolymer with a polyethylene glycol segment and a polymethyl methacrylate segment. |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile CRP method that provides excellent control over polymer architecture. sigmaaldrich.comwikipedia.org The controlling agent in RAFT is a thiocarbonylthio compound, known as a RAFT agent. wikipedia.org

While propyl-PEG2-bromide is not itself a RAFT agent, it can be chemically modified to create a PEG-based macro-RAFT agent. For example, the bromide can be substituted with a functional group that is then linked to a dithioester or trithiocarbonate (B1256668) moiety. Alternatively, research has demonstrated the synthesis of dual-initiating molecules containing sites for both ATRP and RAFT, starting from a PEG backbone. niscpr.res.inniscpr.res.in

The general RAFT mechanism involves a series of steps:

Initiation: A standard radical initiator (like AIBN) generates radicals that react with monomer to form propagating chains.

Reversible Chain Transfer: A propagating chain (P•) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R). This creates a radical intermediate that fragments, releasing a new radical (R•) that can initiate further polymerization. The original propagating chain is now capped with the thiocarbonylthio group, becoming a dormant polymeric RAFT agent (P-S-C(=S)-Z).

Re-initiation and Equilibration: The expelled radical (R•) reacts with monomer to form a new propagating chain (P'•). This new chain can then add to the dormant polymeric RAFT agent, and through a similar addition-fragmentation process, an equilibrium is established. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. sigmaaldrich.com

By using a PEG-based macro-RAFT agent, a hydrophilic PEG block is pre-installed. The RAFT-mediated polymerization of a second monomer then grows a second block from the RAFT agent's active site, yielding well-defined PEG-containing block copolymers. niscpr.res.inniscpr.res.in

Bioconjugation Strategies for Macromolecules

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new complex with combined properties. Propyl-PEG2-bromide, with its reactive alkyl halide, is well-suited for this purpose, enabling the modification of complex macromolecules such as proteins, peptides, and oligonucleotides.

The covalent modification of proteins and peptides is crucial for developing therapeutic proteins, diagnostic tools, and for studying protein function. medchemexpress.com Site-selective modification—the ability to attach a molecule to a specific location on a protein—is highly desirable as it yields homogeneous products with preserved biological activity. nih.govnih.gov

Propyl-PEG2-bromide can be used for the site-selective alkylation of nucleophilic amino acid residues. The reactivity of the bromide group allows it to form stable covalent bonds with soft nucleophiles like the thiol group of cysteine or the imidazole group of histidine under controlled pH conditions. Cysteine is a common target for site-specific modification because of the high nucleophilicity of its thiol side chain and its relatively low abundance in proteins. nih.gov By engineering a unique cysteine residue at a specific site, propyl-PEG2-bromide can be directed to that position.

Table 1: Potential Reactions of Propyl-PEG2-bromide with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Resulting Linkage |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Histidine | Imidazole | Alkylated Imidazole |

| Methionine | Thioether (-S-CH₃) | Sulfonium ion |

This table illustrates the potential reactivity of the bromoalkyl group with common nucleophilic amino acid side chains. The specificity of the reaction is typically controlled by optimizing reaction conditions such as pH and temperature.

The therapeutic potential of oligonucleotides and their mimics is often limited by poor cellular uptake and rapid degradation by nucleases. nih.gov Covalent attachment of moieties like polyethylene glycol (PEG), a process known as PEGylation, can mitigate these issues. nih.gov Propyl-PEG2-bromide serves as a reagent for introducing a short, hydrophilic PEG chain onto these molecules.

The conjugation process typically involves the introduction of a nucleophilic functional group, such as a thiol or an amine, into the oligonucleotide or nucleic acid mimic during its synthesis. mdpi.com This functional group can then react with propyl-PEG2-bromide to form a stable conjugate. Even a short PEG linker like the one derived from propyl-PEG2-bromide can improve the aqueous solubility and influence the biodistribution of the resulting nucleic acid conjugate. nih.gov

The introduction of a PEG linker, even a short one, can enhance the biological stability of a therapeutic molecule by sterically shielding it from enzymatic degradation. nih.gov This can lead to a longer circulation half-life and improved pharmacokinetic profile. The hydrophilic nature of the PEG chain can also increase the solubility of hydrophobic drugs, preventing aggregation and improving formulation.

Table 2: General Influence of PEG Linkers on Drug Properties

| Parameter | General Effect of PEGylation | Rationale |

|---|---|---|

| Solubility | Increase | The hydrophilic nature of the PEG chain improves solubility in aqueous environments. |

| Circulation Time | Increase | Increased hydrodynamic size reduces renal filtration and clearance. |

| Enzymatic Degradation | Decrease | Steric hindrance from the PEG chain protects the drug from enzymatic attack. |

This table summarizes the general benefits conferred by incorporating PEG linkers into therapeutic agents.

Development of PROteolysis TArgeting Chimeras (PROTACs)

PROteolysis TArgeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. sigmaaldrich.comnih.gov A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Propyl-PEG2-bromide |

The Versatility of Propyl-PEG2-bromide in Advanced Chemical Biology and Medicinal Chemistry Applications

Propyl-PEG2-bromide, a heterobifunctional molecule featuring a propyl group, a two-unit polyethylene glycol (PEG) chain, and a terminal bromide, serves as a critical building block in the development of sophisticated biomaterials and therapeutic agents. Its distinct chemical properties, including hydrophilicity imparted by the PEG moiety and the reactive bromide handle, make it a versatile tool for chemists and biologists. This article explores the diverse applications of propyl-PEG2-bromide, focusing on its role in the design of Proteolysis Targeting Chimeras (PROTACs), the functionalization of nanocarriers for targeted drug delivery, and the construction of biofunctional polymeric materials.

Role in Advanced Materials Science and Polymer Engineering

Precision Polymer Synthesis and Architectures

Precision polymer synthesis aims to create macromolecules with controlled molecular weight, low polydispersity, defined architecture, and specific end-group functionality. Compounds like propyl-PEG2-bromide can contribute to these goals by acting as initiators or functional linkers in controlled polymerization techniques.

Synthesis of Block Copolymers via "Click" Chemistry and Ring-Opening Polymerization

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for joining pre-functionalized polymer blocks to form block copolymers with well-defined structures. While propyl-PEG2-bromide does not directly participate in CuAAC, a bromide-terminated PEG can be easily converted into an azide (B81097) or alkyne functionality, which then serves as a reactive handle for click chemistry. For example, propargyl-PEG2-bromide, a related compound, is explicitly described as a PEG-based linker that can undergo CuAAC with azide-containing molecules medchemexpress.comaxispharm.com. This highlights the utility of PEG-bromide precursors in creating clickable polymer segments.

Ring-Opening Polymerization (ROP) is another technique used to synthesize polymers, including cyclic esters like ε-caprolactone, which can then be functionalized. researchgate.net The combination of ROP and click chemistry allows for the creation of complex architectures, such as linear-hyperbranched copolymers, where functionalized linear blocks are attached to a hyperbranched core via click reactions. researchgate.net Although not directly involving propyl-PEG2-bromide in the provided snippets, the principle applies: a PEG chain introduced via a bromide-terminated precursor could be part of a block copolymer synthesized through a combination of ROP and click chemistry.

Graft Copolymer Structures and Comb Polymers

Graft copolymers, including comb polymers, consist of a main polymer chain (backbone) with side chains (grafts) attached. core.ac.ukpolymersource.ca These can be synthesized using "grafting from" or "grafting onto" methods. core.ac.uk In the "grafting from" approach, initiating sites are incorporated along the backbone, and polymerization proceeds from these sites to form the grafts. core.ac.uk A bromide functionality, such as that on propyl-PEG2-bromide, can serve as an initiation site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), allowing the growth of polymer grafts from a backbone or surface. researchgate.netcore.ac.uk

Alternatively, in the "grafting onto" method, pre-synthesized polymer chains with reactive end groups are attached to a functionalized backbone. core.ac.uk A PEG chain terminated with a bromide could potentially be reacted with nucleophilic sites on a polymer backbone to form a graft copolymer. Comb polymers are a specific type of graft copolymer where the grafts are attached along the backbone, creating a comb-like structure. core.ac.uk The precise placement and length of PEG grafts using controlled methods initiated or coupled via bromide functionalities can lead to well-defined comb polymer structures with tailored properties.

Functionalization of Perfluoropolyalkylether Polymers

Perfluoropolyalkylethers (PFPAEs) are a class of fluorinated polymers known for their unique properties, including thermal and chemical stability. acs.org Functionalization of PFPAEs is important for expanding their applications. Nucleophilic reactions are one method for functionalizing PFPAEs. acs.org A bromide-terminated PEG could potentially be used in a nucleophilic substitution reaction to attach PEG chains to appropriately functionalized PFPAE backbones or end-groups, thereby modifying their surface energy, solubility, or compatibility with other materials.

Surface Modification and Interface Engineering

Surface modification is a key strategy to alter the properties of materials without changing their bulk characteristics, particularly for applications where the surface interacts with a specific environment, such as in biomedical devices or coatings. dokumen.pub

Immobilization of Polymer Chains on Solid Substrates

Immobilizing polymer chains on solid substrates can significantly change the surface properties, such as wettability, adhesion, and protein adsorption. Similar to graft copolymer synthesis, "grafting to" and "grafting from" methods are employed for surface immobilization. core.ac.ukuni-marburg.de In the "grafting from" approach, initiators are attached to the surface, and polymer chains are grown from these surface-bound sites. core.ac.uk Bromide-containing molecules can act as surface-initiated ATRP initiators, allowing for the controlled growth of polymer brushes from the substrate. researchgate.netcore.ac.uk

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end groups to complementary functionalities on the surface. core.ac.uk A PEG chain terminated with a bromide could potentially be reacted with nucleophilic groups present on a modified surface to create a polymer layer. Click chemistry, enabled by converting bromide to alkyne or azide, is also a highly efficient method for irreversibly immobilizing polymer chains or biomolecules onto surfaces. sci-hub.senih.gov

Design and Characterization of Non-Fouling Polymer Brushes

Non-fouling surfaces are designed to resist the adsorption of proteins and other biomolecules, which is critical for applications like biosensors, medical implants, and drug delivery systems. researchgate.net Polymer brushes, dense layers of polymer chains tethered to a surface, are effective in creating non-fouling interfaces. researchgate.netuni-bayreuth.de PEG-based polymer brushes are well-known for their protein resistance due to their hydrophilicity and ability to create a hydrated layer that repels proteins. acs.orgresearchgate.netqmul.ac.uk

The "grafting from" approach using surface-initiated polymerization, potentially initiated by a bromide-containing molecule anchored to the surface, allows for the growth of controlled-density polymer brushes. core.ac.uk The grafting density and chain length of the polymer brush significantly influence its non-fouling properties. acs.org Characterization techniques such as atomic force microscopy (AFM) and electron spectroscopy for chemical analysis (ESCA) are used to determine the thickness and composition of these polymer brushes. researchgate.net Studies have shown that PEG brushes, as well as brushes made from zwitterionic polymers, can effectively reduce protein adsorption. acs.orgresearchgate.netuni-bayreuth.de

Interfacial Modifier Applications in Composite Materials (e.g., Silica-Reinforced Composites)

Interfacial modification in composite materials is crucial for enhancing the compatibility and interaction between different phases, such as fillers and polymer matrices. The bromide functionality on propyl-PEG2-bromide can serve as an initiation site for polymerization or as a leaving group for nucleophilic substitution reactions, allowing it to be grafted onto surfaces or incorporated into polymer chains. The PEG segment provides hydrophilicity and can improve dispersion of fillers in a hydrophobic polymer matrix, or vice versa.

Research has explored the use of polyethylene (B3416737) glycol as an interfacial modifier in silica-reinforced composites, particularly in applications like green tire treads. PEG can cover silanol (B1196071) groups on the silica (B1680970) surface, which can shorten cure times and increase productivity. At low concentrations, PEG can enhance strength by improving silica dispersion and allowing for the slippage of PEG chains adsorbed on the silica surface. However, excessive unbound PEG can shield the disulfide bonds of silane (B1218182) coupling agents like bis(3-(triethoxysilyl)-propyl) tetrasulfide (TESPT), potentially deteriorating properties. An optimal PEG content is necessary for a balanced matrix-filler interaction and improved mechanical properties. mdpi.comresearchgate.net

While direct studies specifically detailing propyl-PEG2-bromide as an interfacial modifier in silica composites were not found, the principles observed with other PEG derivatives suggest its potential. The propyl group could influence the affinity of the molecule to certain polymer matrices, while the PEG chain interacts with hydrophilic surfaces like silica. The bromide would offer a handle for covalent attachment or further functionalization, creating a more robust interface compared to simple physical adsorption.

Hydrogel Networks and Their Applications

Hydrogels, crosslinked polymer networks capable of absorbing large amounts of water, are widely used in biomedical applications like drug delivery and tissue engineering due to their tissue-like elasticity and high water content. The formation and properties of hydrogels are significantly influenced by the crosslinking mechanisms and the characteristics of the polymer precursors, including PEG-based molecules.

Influence of Crosslinking Mechanisms (Chain-Growth vs. Step-Growth) on Hydrogel Properties

Hydrogels can be synthesized via different polymerization mechanisms, primarily chain-growth and step-growth polymerization, which lead to distinct network structures and properties. sapub.orgwikipedia.org

Chain-Growth Polymerization: This mechanism typically involves the polymerization of monomers with unsaturated double bonds (e.g., acrylates, methacrylates) initiated by radicals. It results in the rapid formation of high molecular weight polymer chains and can lead to heterogeneous networks with variations in crosslinking density. wikipedia.orgnih.govresearchgate.netsigmaaldrich.cn While offering fast gelation, chain-growth polymerization can sometimes be associated with limitations in controlling network uniformity and potential for cell damage in in situ encapsulation due to long-lived free radicals. sigmaaldrich.cnnih.gov

Step-Growth Polymerization: This mechanism involves the reaction between complementary functional groups (e.g., amines with esters, thiols with alkenes/alkynes) that react in a step-wise manner. wikipedia.orgsigmaaldrich.cn Step-growth polymerization often allows for more precise control over crosslinking density and can result in more homogeneous networks compared to chain-growth methods. nih.govresearchgate.netnih.gov This can be particularly important for applications requiring tailored mechanical properties and predictable diffusion characteristics. researchgate.net

The choice of crosslinking mechanism significantly impacts hydrogel properties such as mechanical strength, swelling ratio, and network homogeneity. For example, chain-growth polymerized hydrogels can be stiffer but may exhibit more shrinkage during crosslinking and have more complicated kinetic profiles. sigmaaldrich.cn Step-growth mechanisms, like thiol-ene click chemistry, are often favored for their rapid and orthogonal reactions, leading to more homogeneous networks with higher functional group conversion. nih.gov

While propyl-PEG2-bromide itself is not a typical monomer for direct chain or step-growth polymerization in hydrogels due to the nature of its end groups (a saturated propyl and a bromide), it could serve as a precursor for synthesizing PEGylated crosslinkers or macromers with appropriate functionalities (e.g., acrylate, thiol, alkene) required for these polymerization mechanisms. The PEG segment would contribute to the hydrogel's hydrophilicity and biocompatibility, while the propyl group might influence its interaction with other components or its degradation profile.

Control of Hydrogel Mesh Size and Macromolecule Diffusivity

The mesh size of a hydrogel, defined as the spacing between polymer chains or crosslinks, is a critical parameter that governs the diffusion of molecules within the network. mdpi.comnih.govhydrogeldesign.org Controlling the mesh size is essential for applications such as controlled drug release and tissue engineering, where the transport of nutrients, waste products, and signaling molecules is crucial. mdpi.comrsc.org

Several factors influence hydrogel mesh size, including polymer concentration, the molecular weight and architecture of the polymer precursors, and the crosslinking density. nih.govhydrogeldesign.orgrsc.orgacs.org Higher polymer concentrations and increased crosslinking density generally lead to smaller mesh sizes. nih.govchemrxiv.org The kinetics of gel formation can also play a role; slower kinetics may result in fewer crosslinks and larger mesh sizes. nih.gov

The diffusion coefficient of a solute within a hydrogel is inversely related to the hydrogel's mesh size and is also influenced by the size and shape of the solute, as well as any interactions between the solute and the polymer network. mdpi.comnih.govhydrogeldesign.orgchemrxiv.org When the mesh size is significantly larger than the solute, diffusion is relatively unrestricted. mdpi.com However, as the solute size approaches or exceeds the mesh size, steric hindrance becomes significant, leading to reduced diffusion or even trapping of the solute within the network. mdpi.com

PEG hydrogels are particularly useful for studying diffusion due to the tunability of their mesh size by varying polymer concentration, macromer size, and the number of arms in multi-arm PEGs. rsc.orgacs.org Models combining hydrodynamic, free volume, and obstruction theories have been used to predict solute diffusivity in PEG hydrogels. mdpi.com

While propyl-PEG2-bromide is not a direct component of the hydrogel network structure, a PEGylated crosslinker or macromer derived from it could be designed to control mesh size. The length of the PEG chain (PEG2 in this case, meaning two ethylene (B1197577) glycol units) and the nature of the crosslinking reaction it participates in would directly impact the distance between crosslinking points, thereby influencing the mesh size and subsequent macromolecule diffusivity.

Thiol-Ene Crosslinking for Hydrogel Formation

Thiol-ene click chemistry is a versatile and efficient reaction widely used for forming hydrogels, particularly PEG-based hydrogels, due to its rapid kinetics, orthogonality, and ability to proceed under mild conditions, including in the presence of cells. sigmaaldrich.cnnih.govacs.orgacs.org This step-growth mechanism involves the reaction between thiol (-SH) groups and alkene (ene) groups, typically initiated by UV light or a radical initiator. sigmaaldrich.cn

In thiol-ene hydrogel formation, multi-arm PEG macromers functionalized with alkene groups (e.g., norbornene, acrylate, vinyl sulfone) are commonly crosslinked with molecules containing multiple thiol groups, such as dithiol peptides or multi-arm thiols. nih.govacs.orgcreativepegworks.com This reaction forms stable thioether linkages, creating a crosslinked network. acs.org

PEG-based hydrogels formed by thiol-ene chemistry offer advantages such as homogeneous networks and high functional group conversion compared to some chain-growth systems. nih.gov They are used in various biomedical applications, including cell encapsulation, drug delivery, and tissue engineering. nih.govacs.orgacs.orgnih.gov

Propyl-PEG2-bromide, with its bromide leaving group, is not directly suitable for thiol-ene crosslinking. However, it could serve as a precursor to synthesize PEGylated molecules containing thiol or alkene functionalities. For example, the bromide could be substituted with a thiol or reacted to introduce an alkene group, creating a PEGylated linker that could then participate in thiol-ene reactions to form hydrogels. This would allow for the incorporation of the PEG2 segment and potentially the propyl group's influence into a thiol-ene hydrogel system.

Advanced Functional Materials

PEGylated compounds are increasingly utilized in the development of advanced functional materials, leveraging the unique properties of the PEG chain, such as hydrophilicity, flexibility, and ability to reduce non-specific interactions.

PEGylated Viologen Conjugates in Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. They utilize electrochemically active organic molecules dissolved in an aqueous solvent. scholaris.caacs.org A key challenge in developing efficient AORFBs is designing organic molecules with high solubility, stability during cycling, and minimal crossover through the battery's separator. scholaris.caacs.org

PEGylation, the covalent attachment of polyethylene glycol chains to molecules, has emerged as a valuable strategy to address these challenges in redox flow batteries. scholaris.caacs.orgrsc.orgrsc.orgnih.gov PEGylated viologen conjugates, where viologen redox centers are functionalized with PEG chains, have been investigated as anolytes (the negative electrolyte) in both aqueous and non-aqueous redox flow batteries. scholaris.caacs.orgrsc.orgrsc.orgnih.gov

The introduction of PEG chains to viologen molecules can significantly enhance their solubility in aqueous and organic solvents. scholaris.carsc.orgnih.gov Furthermore, PEGylation increases the molecular size of the viologen conjugates, which helps to alleviate crossover through the battery separator, leading to improved cyclability and Coulombic efficiency. rsc.orgrsc.orgnih.gov Studies have shown that PEGylated viologens exhibit excellent capacity retention and high average Coulombic efficiency over numerous charge/discharge cycles. rsc.orgrsc.org The length and symmetry of the PEG chains can be tuned to optimize solubility and stability. scholaris.caacs.org

For instance, a symmetric viologen containing two PEG units demonstrated good stability under cycling conditions in aqueous organic redox flow batteries. scholaris.caacs.org This highlights the effectiveness of even short PEG chains in improving the performance of redox-active molecules.

While propyl-PEG2-bromide is not a viologen conjugate, its structure contains the PEG2 unit and a functionalizable bromide. This suggests that similar PEGylation strategies, potentially utilizing a PEG2 linker derived from propyl-PEG2-bromide, could be applied to other redox-active molecules to improve their properties for use in advanced electrochemical systems like redox flow batteries. The bromide could be used to attach the PEG2-propyl moiety to a redox-active core molecule.

Data Table: Effect of PEGylation on Redox Flow Battery Performance

| Electrolyte Type | Capacity Retention (% per cycle) | Average Coulombic Efficiency (%) | Notes | Source |

| All-PEGylated (PEG12-V) | 99.90 | 99.7 | Non-aqueous system, paired with PEG12-PTZ | rsc.orgrsc.org |

| Half-PEGylated | Inferior cyclability | Inferior efficiency | Non-aqueous system, compared to all-PEGylated | rsc.orgrsc.org |

| Non-PEGylated | Inferior cyclability | Inferior efficiency | Non-aqueous system, compared to all-PEGylated | rsc.orgrsc.org |

| Symmetric Viologen (PEG2) | 0.29% capacity loss per day | Not specified | Aqueous system, 1 M concentration | scholaris.caacs.org |

Note: Data is illustrative and compiled from different studies and battery systems (aqueous vs. non-aqueous), highlighting the general trend of PEGylation benefits.

Detailed Research Findings:

Research on all-PEGylated non-aqueous organic redox flow batteries using PEGylated phenothiazine (B1677639) and PEGylated viologen as catholyte and anolyte, respectively, demonstrated outstanding cyclability with 99.90% capacity retention per cycle and an average coulombic efficiency of 99.7%. rsc.orgrsc.org This performance was attributed to the increased molecular size of the PEGylated species, which alleviated crossover compared to non-PEGylated or half-PEGylated electrolytes that showed inferior cyclability. rsc.orgrsc.org

In aqueous organic redox flow batteries, PEGylation of viologen derivatives enhanced solubility in water. scholaris.caacs.org A symmetric viologen with two PEG units showed notable stability at a high concentration (1 M), with a capacity loss of only 0.29% per day over 12 days. scholaris.caacs.org This indicates that even relatively short PEG chains can significantly improve the performance and stability of organic electrolytes in these systems.

Synthesis of Functionalized PEG Bisphosphonates for Nanoparticle Coating

The synthesis of functionalized polyethylene glycol (PEG) bisphosphonates is a critical area in advanced materials science and polymer engineering, particularly for the surface modification and coating of nanoparticles. This functionalization is essential to impart desired properties to nanoparticles, such as enhanced biocompatibility, increased circulation time in biological media, and the ability to conjugate targeting ligands or therapeutic agents nih.govnih.govambeed.com. Bisphosphonates possess a strong affinity for metal oxide surfaces, making them ideal anchoring groups for attaching functional polymers like PEG to nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONPs) nih.govcenmed.com.

A methodology for synthesizing bisphosphonates featuring functionalized PEG side chains has been reported nih.govnih.govambeed.comnih.gov. A key step in this approach involves the introduction of the bisphosphonate moiety. This can be achieved in a one-step procedure starting from an acyl chloride and tris(trimethylsilyl)phosphite nih.govnih.govambeed.comnih.gov. Following this, a methanolysis step is typically performed ambeed.comnih.gov. This one-pot procedure allows for the synthesis of various aliphatic and aromatic bisphosphonic acids under mild conditions ambeed.com. The resulting silylated PEG-bisphosphonate is hydrolyzed with methanol (B129727) to yield the desired PEG-bisphosphonate nih.gov.

The PEG chains in these functionalized bisphosphonates can be further modified to introduce various functional groups, such as azide, carboxylic acid, and amine functionalities ambeed.comnih.gov. These terminal groups enable subsequent coupling reactions with drugs, proteins, or antibodies, allowing for the creation of multifunctional nanoparticles ambeed.comnih.gov. The use of PEG polymers with different chain lengths also provides a means to modulate the properties of the coated nanoparticles, potentially enhancing their stealth characteristics in vivo ambeed.comnih.gov.

While the general synthesis strategies for functionalized PEG bisphosphonates for nanoparticle coating are well-documented, specific reagents and intermediates can vary. Compounds such as propyl-PEG2-bromide (1-bromo-3-(2-(2-hydroxyethoxy)ethoxy)propane) could potentially serve as reactive intermediates in the synthesis of such functionalized PEG bisphosphonates. Based on its structure, which contains a bromide leaving group and a PEG2 (diethylene glycol) linker, propyl-PEG2-bromide could be used to introduce a PEG2 segment onto a molecule containing a bisphosphonate group or a precursor through nucleophilic substitution. Alternatively, a bisphosphonate moiety could be attached to a molecule containing a nucleophilic site, which is then reacted with propyl-PEG2-bromide to introduce the PEG2-bromide handle for further functionalization or attachment to a nanoparticle surface. However, the specific use of propyl-PEG2-bromide (CID 63684189) is not explicitly detailed in the provided search results describing the synthesis of functionalized PEG bisphosphonates for nanoparticle coating nih.govnih.govambeed.comnih.govnih.gov. Nevertheless, bromo-terminated PEG derivatives are widely recognized as versatile building blocks in organic synthesis for introducing PEG chains and providing a reactive handle for subsequent conjugations.

Detailed research findings in the synthesis of PEG-HMBPs (hydroxymethylenebisphosphonates) with varying PEG chain lengths have been reported, demonstrating moderate yields for the targeted compounds (Table 1) nih.govnih.gov.

| Entry | Starting Material (PEG type) | Product (PEG-HMBP) | Yield (%) |

| 11 | Free alcohol PEG | PEG-HMBP 1 | Moderate |

| 12 | Monomethyl ether PEG (n=4) | PEG-HMBP 1'a | Moderate (62%) nih.gov |

| 13 | Monomethyl ether PEG (n=7) | PEG-HMBP 1'b | Moderate (68%) nih.gov |

| - | Monomethyl ether PEG (n=12) | PEG-HMBP 10 | Moderate |

These synthesized functionalized PEG bisphosphonates are valuable ligands for coating nanoparticles, improving their stability and enabling further modifications for various applications, including biomedical imaging and therapy nih.govnih.govambeed.comnih.govsdsc.edu.

Advanced Characterization Methodologies in Research

Chromatographic Methods for Molecular Weight and Polydispersity Analysis

Chromatographic methods are essential for assessing the purity and, for polymeric species, determining molecular weight and polydispersity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. bldpharm.comnih.govnih.govaxispharm.comamericanelements.combroadpharm.comnist.gov While GPC is a primary technique for determining the average molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of polymers, for a small molecule like propyl-PEG2-bromide with a defined structure and low molecular weight (~211 g/mol ), GPC is primarily used to assess its purity and identify the presence of higher molecular weight impurities or oligomers that might result from synthesis or degradation. bldpharm.comnih.govnih.govaxispharm.comamericanelements.combroadpharm.comnist.gov The technique can confirm that the synthesized product is predominantly the desired low molecular weight compound and is free from significant amounts of polymeric byproducts.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to separate macromolecules, primarily polymers, based on their hydrodynamic volume in solution. When propyl-PEG2-bromide is employed as a monomer or initiator in polymerization reactions, GPC/SEC becomes a crucial tool for characterizing the resulting polymer. This technique allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

The separation in GPC/SEC occurs as the polymer solution passes through a column packed with porous beads. Larger molecules cannot enter as many pores as smaller molecules, resulting in a shorter path through the column and thus eluting earlier. By calibrating the system with polymer standards of known molecular weights, the molecular weight of the sample can be estimated. For polymers synthesized using propyl-PEG2-bromide, GPC/SEC provides essential information about the success of the polymerization, the uniformity of the polymer chains, and the presence of any unreacted starting materials or low-molecular-weight impurities.

Multi-Angle Laser Light Scattering (MALS) Coupled with SEC for Absolute Molecular Weight

While GPC/SEC provides relative molecular weight information based on calibration standards, coupling SEC with Multi-Angle Laser Light Scattering (MALS) allows for the determination of absolute molecular weight. MALS measures the intensity of light scattered by molecules in the eluent at multiple angles. The intensity and angular dependence of the scattered light are related to the molecule's size, shape, and molecular weight.

When SEC is coupled with MALS, the separation by size occurs first, and then the MALS detector measures the light scattered by the eluted fractions. This hyphenated technique eliminates the need for calibration standards and provides accurate molecular weight data regardless of the polymer's conformation or interaction with the stationary phase. For polymers incorporating propyl-PEG2-bromide, SEC-MALS can provide definitive data on the absolute molecular weight and molecular weight distribution, offering deeper insights into the polymerization process and the characteristics of the synthesized material.

Surface and Interfacial Characterization Techniques

Propyl-PEG2-bromide is noted for its use in surface modification. axispharm.comaxispharm.com When surfaces are functionalized with this compound, techniques that probe the outermost layers become essential for understanding the success and nature of the modification.

Ellipsometry for Thin Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique used to measure the thickness and optical properties (such as refractive index) of thin films deposited on a substrate. When propyl-PEG2-bromide is used to create a thin layer on a surface, for instance, as part of a surface coating or a grafted polymer layer, ellipsometry can determine the thickness of this modified layer. By analyzing the change in the polarization of light reflected from the surface, ellipsometry provides precise measurements, typically in the angstrom to micron range. This is valuable for confirming the presence of the modified layer and quantifying its thickness, which can be related to the density of grafted molecules or the extent of polymer growth from the surface.

Contact Angle Measurements for Surface Wettability and Energy

Contact angle measurements are used to assess the wettability and surface energy of a solid surface. The contact angle is the angle formed by a liquid droplet at the interface where the liquid, gas, and solid phases meet. When a surface is modified with propyl-PEG2-bromide, the presence of the hydrophilic PEG chains is expected to alter the surface properties, typically making it more hydrophilic (lower contact angle with water).

By measuring the contact angle of different liquids (e.g., water, diiodomethane) on the modified surface, insights can be gained into the surface energy and the effectiveness of the modification in changing the surface's interaction with its environment. This is particularly relevant in applications where protein adsorption or cell adhesion needs to be controlled.

Grazing Angle Attenuated Total Reflectance-FTIR (GA-ATR-FTIR) for Surface Chemistry

Grazing Angle Attenuated Total Reflectance-FTIR (GA-ATR-FTIR) is a spectroscopic technique used to obtain infrared spectra of thin films and surfaces. In standard ATR-FTIR, the infrared beam is directed into a crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. In the grazing angle configuration, the incident angle is close to 90 degrees, enhancing the sensitivity to very thin films on reflective substrates.

When propyl-PEG2-bromide is immobilized on a surface, GA-ATR-FTIR can be used to confirm the presence of specific functional groups characteristic of the molecule, such as C-O stretches from the PEG ether linkages or C-H stretches from the propyl group. This technique provides chemical information about the modified surface layer, helping to verify the successful grafting or adsorption of the compound.

Thermal and Thermomechanical Analysis

Thermal and thermomechanical analysis techniques investigate how the properties of materials change with temperature. While propyl-PEG2-bromide itself is a small molecule, these techniques are highly relevant when it is incorporated into larger structures, such as polymers or composite materials. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) can provide valuable information.

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability of a material, identifying decomposition temperatures, and quantifying volatile components or the proportion of different materials in a composite uni.lu. The process typically involves heating a precisely weighed sample in a crucible according to a defined temperature program while continuously monitoring its mass uni.lu.

For propyl-PEG2-bromide, TGA could be used to determine its decomposition onset temperature and the temperatures at which significant mass loss occurs, corresponding to the degradation of the propyl chain, the PEG units, and the cleavage of the carbon-bromine bond. This information is critical for establishing the maximum processing or application temperature for the compound. TGA can also provide insights into the purity of the sample by revealing the presence of volatile impurities.

Specific detailed research findings and data tables for propyl-PEG2-bromide using TGA were not found in the conducted search. General TGA studies on polymers and organic compounds involve plotting the percentage of weight loss against temperature, revealing distinct decomposition stages uni.luthegoodscentscompany.com.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference at the same rate. This technique is widely used to study thermal transitions such as melting, crystallization, glass transition, and curing nih.gov. By measuring the heat flow into or out of the sample, DSC can identify the temperatures and enthalpies associated with these transitions.

For propyl-PEG2-bromide, DSC could be employed to determine its melting point (if crystalline) or glass transition temperature (Tg) if it is amorphous or semi-crystalline. The PEG component is known to exhibit thermal transitions, and the attachment of the propyl group and bromide might influence these properties. Understanding these thermal transitions is important for predicting the physical state of the compound over a range of temperatures and for designing appropriate storage and processing conditions.

Specific detailed research findings and data tables for propyl-PEG2-bromide using DSC were not found in the conducted search. Studies on PEGylated materials or compounds containing PEG segments often utilize DSC to characterize changes in thermal behavior upon modification or incorporation into different systems wikipedia.orguni-goettingen.decenmed.com. DSC thermograms typically show endothermic peaks for melting and exothermic peaks for crystallization, while the glass transition appears as a change in the baseline slope nih.gov.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior

Dynamic Mechanical Analysis (DMA) is a technique used to measure the viscoelastic properties of materials as a function of temperature, time, frequency, or stress. DMA applies an oscillating force to a sample and measures the material's response (deformation). This allows for the determination of parameters such as storage modulus (E'), loss modulus (E''), and tan delta (tan δ) nih.gov. The storage modulus represents the elastic component (energy stored), the loss modulus represents the viscous component (energy dissipated as heat), and tan delta is the ratio of the loss modulus to the storage modulus, indicating the material's damping behavior.

For a compound like propyl-PEG2-bromide, especially if it were part of a polymer network or composite, DMA could provide information on its mechanical strength, stiffness, and ability to dissipate energy. The viscoelastic behavior is influenced by molecular structure, chain mobility, and intermolecular interactions. DMA is particularly sensitive to transitions like the glass transition and secondary relaxations, which involve changes in molecular motion nih.gov.

Specific detailed research findings and data tables for propyl-PEG2-bromide using DMA were not found in the conducted search. DMA is commonly applied to polymers and composite materials to understand their mechanical response under different conditions nih.govacs.orgnih.gov. The tan delta peak in a DMA thermogram is often used to determine the glass transition temperature nih.gov.

Nanoparticle and Colloidal System Characterization

Propyl-PEG2-bromide, with its PEGylated structure, could potentially be used in the formation or modification of nanoparticles and colloidal systems. Characterizing the properties of these systems is crucial for understanding their stability, behavior, and potential applications, particularly in aqueous environments.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a widely used technique for determining the hydrodynamic diameter and size distribution of particles in a liquid suspension or solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the size of the particles; smaller particles move faster, resulting in more rapid fluctuations.

If propyl-PEG2-bromide is used to form micelles, vesicles, or to modify the surface of nanoparticles, DLS can be used to measure the size of these assemblies or modified particles in solution. The hydrodynamic diameter obtained by DLS includes the particle core and any associated solvent molecules or surface modifications. This measurement is essential for applications where particle size is a critical parameter, such as in drug delivery or formulation stability.

Specific detailed research findings and data tables for propyl-PEG2-bromide or systems formed solely by it using DLS were not found in the conducted search. However, DLS is routinely applied to characterize the size of PEGylated nanoparticles and micelles, showing how PEGylation can influence hydrodynamic size.

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential (ζ potential) is a key parameter for assessing the surface charge and predicting the colloidal stability of dispersions. It represents the electrical potential at the slipping plane (or shear plane) surrounding a particle in a colloidal system. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between particles; a high absolute zeta potential (either positive or negative) generally correlates with good colloidal stability due to sufficient repulsive forces preventing aggregation.

If propyl-PEG2-bromide is used to modify surfaces or form charged assemblies, zeta potential measurements can determine the net surface charge in a given medium. This is particularly relevant in aqueous solutions where the charge can significantly impact interactions with other charged species, cell membranes, or environmental components. The stability of colloidal systems incorporating propyl-PEG2-bromide could be assessed by measuring the zeta potential under different conditions, such as varying pH or ionic strength.

Specific detailed research findings and data tables for propyl-PEG2-bromide or systems formed solely by it using zeta potential measurements were not found in the conducted search. Zeta potential is a standard characterization method for PEGylated nanoparticles and other colloidal systems, providing insights into their surface charge and stability in various media. Values typically range from +100 to -100 mV, with values greater than +25 mV or less than -25 mV often indicating good stability.

Nitrogen Physisorption Isotherms (BET, NLDFT) for Surface Area and Pore Structure